molecular formula C13H12O2 B8600404 6-Ethyl-1-naphthoic acid

6-Ethyl-1-naphthoic acid

Cat. No.: B8600404
M. Wt: 200.23 g/mol
InChI Key: QYRIVXSRWMNETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-1-naphthoic acid is a naphthalene derivative featuring a carboxylic acid group at the 1-position and an ethyl substituent at the 6-position of the aromatic ring. Naphthoic acids are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and functional group versatility .

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

6-ethylnaphthalene-1-carboxylic acid

InChI

InChI=1S/C13H12O2/c1-2-9-6-7-11-10(8-9)4-3-5-12(11)13(14)15/h3-8H,2H2,1H3,(H,14,15)

InChI Key

QYRIVXSRWMNETK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(=CC=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key differences between 6-Ethyl-1-naphthoic acid and related compounds, based on substituent type, position, and available data:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Synthesis Methods Safety Considerations
This compound Ethyl (6), COOH (1) C₁₃H₁₂O₂ ~200.23* Hypothesized: Enhanced lipophilicity vs. methyl analogs; potential use in hydrophobic drug design. Likely involves Friedel-Crafts alkylation or carboxylation (inferred from similar methods in ). Expected irritant (based on naphthoic acid analogs ).
6-Methyl-1-naphthoic acid Methyl (6), COOH (1) C₁₂H₁₀O₂ 186.21 Lower lipophilicity vs. ethyl analog; intermediate in amine synthesis. Polyphosphoric acid-mediated reaction with hydroxylamine hydrochloride . H315/H319 (skin/eye irritation) .
6-Hydroxy-2-naphthoic acid Hydroxy (6), COOH (2) C₁₁H₈O₃ 188.18 Higher acidity (pKa ~3-4); chelates metals; used in coordination chemistry . Alcoholysis reactions or enzymatic synthesis . Causes severe eye irritation; requires immediate medical attention .
6-Methoxy-2-naphthoic acid Methoxy (6), COOH (2) C₁₂H₁₀O₃ 202.21 Electron-donating methoxy group enhances stability; used in photochemical studies. Knoevenagel-Doebner condensation . Delayed toxicity symptoms; 48-hour medical monitoring advised .
6-Hydroxy-1-naphthoic acid Hydroxy (6), COOH (1) C₁₁H₈O₃ 188.18 Increased solubility in polar solvents; antimicrobial applications. Enzymatic oxidation or hydroxylation . H315/H319; requires protective equipment .

Note: Molecular weight for this compound is estimated based on structural analogs.

Key Findings:

Substituent Effects on Reactivity :

  • Ethyl vs. Methyl : The ethyl group in this compound likely increases lipophilicity and steric hindrance compared to 6-Methyl-1-naphthoic acid, impacting binding affinity in biological systems .
  • Hydroxy/Methoxy vs. Alkyl : Hydroxy and methoxy groups enhance polarity and electronic effects, enabling hydrogen bonding (hydroxy) or resonance stabilization (methoxy). These features are critical in metal chelation (hydroxy ) and photostability (methoxy ).

Positional Isomerism :

  • Carboxylic acid placement (1- vs. 2-position) alters electronic distribution. For example, 6-Hydroxy-1-naphthoic acid shows stronger antimicrobial activity than 2-position analogs, possibly due to optimized molecular interactions .

Synthetic Routes :

  • Ethyl and methyl derivatives are synthesized via electrophilic substitution (e.g., Friedel-Crafts), while hydroxy/methoxy analogs often require enzymatic or condensation methods .

Safety Profiles :

  • Alkyl-substituted naphthoic acids (e.g., methyl, ethyl) generally exhibit mild irritation (H315/H319), whereas hydroxy derivatives require stricter handling due to higher reactivity and toxicity .

Q & A

Q. What experimental controls are critical when studying the catalytic activity of this compound in asymmetric synthesis?

  • Methodological Answer :
  • Blank Reactions : Run parallel reactions without the catalyst to quantify background reactivity .
  • Enantiomeric Excess (ee) Validation : Use chiral HPLC or polarimetry to confirm stereoselectivity .
  • Catalyst Recycling Tests : Recover and reuse the catalyst ≥3 times to assess stability and leaching .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.